CNI103

Calcineurin-NFAT interaction Peptide inhibitor optimization Protein-protein interaction

CNI103 is a highly potent, cell-permeable, and metabolically stable peptidyl inhibitor that selectively blocks the interaction between calcineurin and NFATc3, thereby inhibiting NFATc3 activation. Developed through computational and medicinal chemistry optimization of the VIVIT peptide scaffold, CNI103 specifically inhibits calcineurin signaling in vitro and in vivo and demonstrates a favorable pharmacokinetic profile with broad tissue distribution and minimal toxicity.

Molecular Formula C116H180Cl2N36O26
Molecular Weight 2565.8 g/mol
Cat. No. B15574460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCNI103
Molecular FormulaC116H180Cl2N36O26
Molecular Weight2565.8 g/mol
Structural Identifiers
InChIInChI=1S/C116H180Cl2N36O26/c1-13-62(5)87(151-110(177)91(116(11,12)178)154-107(174)88(63(6)14-2)150-109(176)90(115(8,9)10)153-94(161)70-41-47-131-92(118)86(70)117)106(173)152-89(64(7)156)108(175)144-76(37-39-83(119)157)100(167)148-81(56-69-57-129-60-137-69)105(172)145-78(52-61(3)4)102(169)149-82(58-155)95(162)132-48-49-179-50-51-180-59-85(159)138-71(93(120)160)30-20-21-42-130-84(158)40-38-77-101(168)146-79(54-65-26-16-15-17-27-65)104(171)147-80(55-66-35-36-67-28-18-19-29-68(67)53-66)103(170)142-75(34-25-46-136-114(127)128)98(165)140-73(32-23-44-134-112(123)124)96(163)139-72(31-22-43-133-111(121)122)97(164)141-74(99(166)143-77)33-24-45-135-113(125)126/h15-19,26-29,35-36,41,47,53,57,60-64,71-82,87-91,155-156,178H,13-14,20-25,30-34,37-40,42-46,48-52,54-56,58-59H2,1-12H3,(H2,119,157)(H2,120,160)(H,129,137)(H,130,158)(H,132,162)(H,138,159)(H,139,163)(H,140,165)(H,141,164)(H,142,170)(H,143,166)(H,144,175)(H,145,172)(H,146,168)(H,147,171)(H,148,167)(H,149,169)(H,150,176)(H,151,177)(H,152,173)(H,153,161)(H,154,174)(H4,121,122,133)(H4,123,124,134)(H4,125,126,135)(H4,127,128,136)/t62-,63-,64+,71-,72-,73+,74+,75-,76-,77-,78+,79+,80-,81-,82-,87-,88-,89-,90+,91+/m0/s1
InChIKeyIWGFDOOSAUNWIB-RDJOYEBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CNI103 Peptide Calcineurin-NFATc3 Inhibitor for ARDS Research


CNI103 is a highly potent, cell-permeable, and metabolically stable peptidyl inhibitor that selectively blocks the interaction between calcineurin and NFATc3, thereby inhibiting NFATc3 activation [1]. Developed through computational and medicinal chemistry optimization of the VIVIT peptide scaffold, CNI103 specifically inhibits calcineurin signaling in vitro and in vivo and demonstrates a favorable pharmacokinetic profile with broad tissue distribution and minimal toxicity [1]. The compound is primarily utilized in preclinical research for acute respiratory distress syndrome (ARDS) and other inflammatory diseases driven by NFATc3-mediated signaling pathways [1].

Why Cyclosporine A and FK506 Cannot Substitute for CNI103 in NFATc3-Driven Inflammatory Models


Conventional calcineurin inhibitors, such as cyclosporine A (CsA) and FK506 (tacrolimus), exhibit critical limitations that preclude their substitution for CNI103 in NFATc3-driven inflammatory research models. Both CsA and FK506 function by first engaging endogenous presenter proteins (cyclophilin and FKBP, respectively) to form binary complexes that subsequently bind to calcineurin and globally block all substrate access [1]. This indirect, non-selective mechanism leads to substantial off-target effects and dose-limiting nephrotoxicity [1]. Furthermore, CsA and FK506 are metabolically unstable and demonstrate poor pharmacokinetic profiles for pulmonary indications [1]. In contrast, CNI103 directly and selectively targets the calcineurin–NFATc3 protein-protein interaction without requiring presenter proteins, thereby preserving calcineurin's phosphatase activity toward other substrates and avoiding the severe toxicities associated with classical CNIs [1].

Quantitative Differential Evidence for CNI103 versus Key Comparators


CNI103 Demonstrates 31-Fold Higher Calcineurin Binding Affinity (KD = 16 nM) than the VIVIT Peptide Precursor (KD ≈ 500 nM)

CNI103 binds to the NFAT-docking site of calcineurin with a dissociation constant (KD) of 16 nM, representing a 31-fold improvement in binding affinity compared to the original VIVIT peptide (KD ≈ 500 nM) [1]. This enhancement was achieved through iterative structure-based optimization, including replacement of valine residues with tert-leucine and introduction of a benzoyl cap, yielding a >20-fold improvement in CN-binding affinity relative to the acetylated precursor [1].

Calcineurin-NFAT interaction Peptide inhibitor optimization Protein-protein interaction

CNI103 Exhibits >24-Hour Serum Half-Life, 24-Fold More Stable than VIVIT Peptide (t1/2 ≈ 1 h) and 4-Fold More Stable than ZIZIT-cisPro (t1/2 ≈ 6 h)

CNI103 demonstrates exceptional metabolic stability with a serum half-life (t1/2) exceeding 24 hours [1]. In direct comparative studies under identical conditions (37°C, 25% mouse serum), CNI103 remained intact with <10% degradation after 24 hours [1]. In stark contrast, the VIVIT peptide was completely degraded within 6 hours (t1/2 ≈ 1 h), and the precursor compound ZIZIT-cisPro exhibited a half-life of approximately 6 hours [1].

Metabolic stability Serum half-life Peptide pharmacokinetics

CNI103 Achieves Comparable or Superior Anti-Inflammatory Efficacy to Cyclosporine A (CsA) in Macrophage Cytokine Suppression

In LPS-stimulated lung macrophages, CNI103 dose-dependently reduced TNFα secretion by 17–39% and IL-6 production by 22–39% [1]. As a positive control, treatment with 10 μM cyclosporine A (CsA) reduced TNFα production by 24% and IL-6 by 37% under identical experimental conditions [1]. The authors note that CNI93 (CNI103) is comparable to and perhaps slightly more potent than CsA as an anti-inflammatory agent [1].

Anti-inflammatory activity Cytokine suppression Macrophage biology

CNI103 Demonstrates Isoform Selectivity for NFATc3 Over NFATc1/c2, Contrasting with the Broad NFAT Inhibition of CsA and FK506

CNI103 selectively blocks the interaction between calcineurin and NFATc3, with minimal impact on NFATc1 or NFATc2 activation [1]. At 16 nM, CNI103 significantly reduces NFATc3-dependent gene expression (e.g., IL-2, TNF-α) while leaving NFATc1/c2-mediated signaling intact . In contrast, CsA and FK506 globally inhibit all NFAT family members (NFATc1-c4) and numerous other calcineurin substrates, leading to broad immunosuppression and off-target toxicities [1].

NFAT isoform selectivity Off-target effects Signal transduction

CNI103 Exhibits Minimal Cytotoxicity Up to 25 μM in HeLa and H441 Cell Lines

CNI103 (referred to as CNI93 in the primary paper) was assessed for general cytotoxicity against HeLa (cervical cancer) and H441 (lung cancer) cell lines [1]. Treatment of cells with up to 25 μM CNI103 for 72 hours resulted in no significant loss of cell viability [1]. This favorable toxicity profile contrasts with the well-documented nephrotoxicity and cellular toxicity associated with CsA and FK506 [1].

Cytotoxicity Cell viability Peptide safety

CNI103 Prevents LPS-Induced Acute Lung Injury (ALI) In Vivo at 10 mg/kg Intranasal Dose

In a murine model of LPS-induced acute lung injury (ALI), pretreatment with CNI103 (10 mg/kg, intranasal) largely prevented LPS-induced TNFα and IL-6 secretion in bronchoalveolar lavage fluid (BALF) and significantly reduced extravasated BALF protein levels, a marker of pulmonary vascular leakage [1]. Plasma levels of TNFα and IL-6 were also significantly lower in CNI103-treated mice compared to control animals [1].

Acute lung injury In vivo efficacy ARDS model

Optimal Research and Preclinical Application Scenarios for CNI103


NFATc3-Specific Pathway Dissection in Inflammatory Disease Models

Researchers investigating NFATc3-mediated inflammatory signaling in macrophages or other immune cells should select CNI103 over CsA or FK506 to avoid confounding off-target effects. CNI103's isoform selectivity [1] and high binding affinity (KD = 16 nM) [1] enable precise interrogation of NFATc3-dependent gene expression programs (e.g., TNFα, IL-6, iNOS, CCR2) [1] without suppressing NFATc1/c2 or other calcineurin substrates, yielding cleaner, more interpretable mechanistic data [1].

Preclinical Murine Models of Acute Lung Injury (ALI) and ARDS Requiring Sustained In Vivo Exposure

CNI103 is the optimal calcineurin inhibitor for preclinical ALI/ARDS studies in rodents due to its >24-hour serum half-life [1] and demonstrated in vivo efficacy in LPS-induced ALI models at 10 mg/kg (i.n.) [1]. Unlike VIVIT or ZIZIT-cisPro, which are rapidly degraded (t1/2 ≈ 1 h and 6 h, respectively) [1], CNI103 provides sustained target engagement and robust protection against pulmonary inflammation and vascular leakage [1].

Cellular Assays Requiring Extended Compound Exposure Without Cytotoxicity

For in vitro experiments involving prolonged compound incubation (e.g., 24–72 hour gene expression studies, macrophage polarization assays), CNI103 is preferred over VIVIT, ZIZIT-cisPro, or CsA due to its exceptional metabolic stability in serum [1] and minimal cytotoxicity up to 25 μM in HeLa and H441 cells [1]. This allows researchers to maintain consistent inhibitory activity throughout extended time courses without cell viability artifacts.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization of CN-NFAT Inhibitors

CNI103 serves as a benchmark reference compound for laboratories engaged in developing next-generation calcineurin–NFAT protein-protein interaction inhibitors. The published optimization pathway from VIVIT (KD ≈ 500 nM) to ZIZIT (KD = 50 nM) to CNI103 (KD = 16 nM) provides a well-characterized SAR framework [1], and CNI103's >24-hour serum stability and favorable in vivo pharmacokinetics [1] establish clear performance metrics for evaluating new analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CNI103

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.